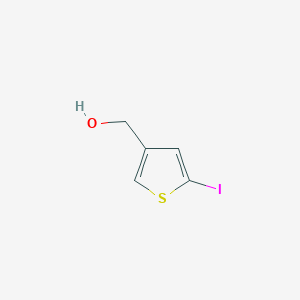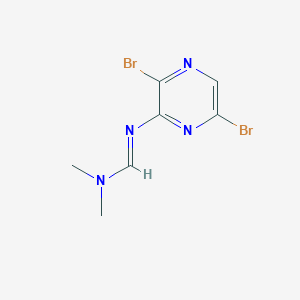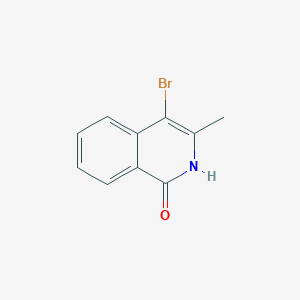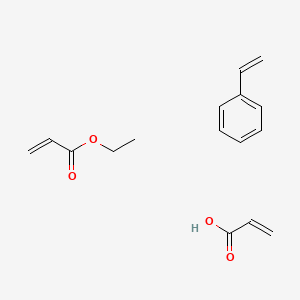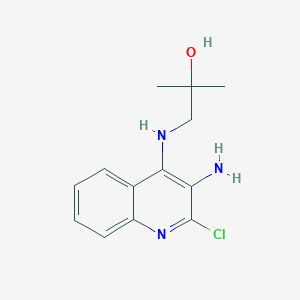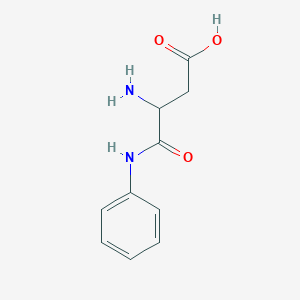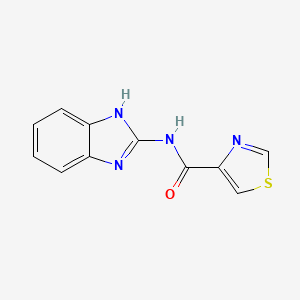
N-(1H-benzimidazol-2-yl)-1,3-thiazole-4-carboxamide
描述
N-(1H-benzimidazol-2-yl)-1,3-thiazole-4-carboxamide is a heterocyclic compound that combines the structural features of both thiazole and benzimidazole rings. These types of compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)-1,3-thiazole-4-carboxamide typically involves the reaction of 2-aminobenzimidazole with thiazole-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine in a solvent such as DMF (dimethylformamide) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of automated synthesizers and large-scale reactors, can be applied to produce this compound on an industrial scale.
化学反应分析
Types of Reactions
N-(1H-benzimidazol-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole or benzimidazole rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Substituted benzimidazole derivatives.
科学研究应用
N-(1H-benzimidazol-2-yl)-1,3-thiazole-4-carboxamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for kinases like CK1δ and CK1ε.
Medicine: Explored for its anti-inflammatory and anticancer properties.
作用机制
The mechanism of action of N-(1H-benzimidazol-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: Known for its potent inhibitory activity against CK1δ and CK1ε.
Thiabendazole: A fungicide with a similar thiazole-benzimidazole structure, known for its inhibition of mitochondrial electron transport.
Uniqueness
N-(1H-benzimidazol-2-yl)-1,3-thiazole-4-carboxamide stands out due to its dual inhibitory activity against multiple kinases and its potential therapeutic applications in both anti-inflammatory and anticancer treatments. Its unique structure allows for versatile chemical modifications, making it a valuable compound in medicinal chemistry research.
属性
分子式 |
C11H8N4OS |
|---|---|
分子量 |
244.27 g/mol |
IUPAC 名称 |
N-(1H-benzimidazol-2-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C11H8N4OS/c16-10(9-5-17-6-12-9)15-11-13-7-3-1-2-4-8(7)14-11/h1-6H,(H2,13,14,15,16) |
InChI 键 |
ATAGGLBCIILGHC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CSC=N3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

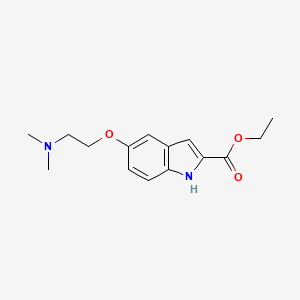
![tert-butyl N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-iodophenyl)propan-2-yl]carbamate](/img/structure/B8760900.png)
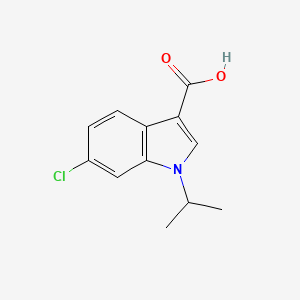
![2-[(Prop-2-yn-1-yl)sulfanyl]-1H-indole](/img/structure/B8760965.png)
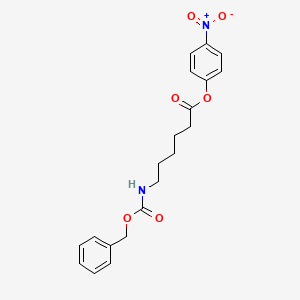
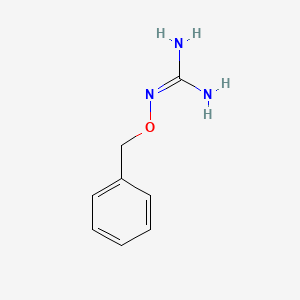
![2-(3-Chloro-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid](/img/structure/B8760993.png)
